N,N'-Terephthalylidene-bis(4-fluoroaniline) is a synthetic aromatic organic compound. Information on its natural origin is not readily available. Schiff bases are known for their diverse applications in various scientific fields, and this particular compound might hold promise for future research due to the presence of the fluorine group which can influence its properties [].
The key feature of the molecule is the presence of an azomethine group (C=N) formed between the carbonyl group of terephthalaldehyde and the primary amine of 4-fluoroaniline. The molecule also possesses two aromatic rings connected by the central methylene bridge (-CH=CH-) and two fluorine atoms attached to the para position of the phenyl rings []. This structure suggests potential rigidity and planarity, which could be relevant to its functional properties.
The synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) likely involves condensation reaction between terephthalaldehyde and 4-fluoroaniline. A balanced chemical equation for this reaction is:
C6H4(CHO)2 (terephthalaldehyde) + 2C6H4FNH2 (4-fluoroaniline) → C6H4(CH=NC6H4F)2 (N,N'-Terephthalylidene-bis(4-fluoroaniline)) + 2H2O (water) []
N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits liquid crystalline behavior, meaning it can transition between different phases depending on temperature. This property makes it a potential candidate for developing new liquid crystal materials for various applications, including:
N,N'-Terephthalylidene-bis(4-fluoroaniline) belongs to a class of organic compounds known as Schiff bases. These compounds are known for their interesting electronic and structural properties, making them attractive candidates for various applications in organic materials science, such as:
Irritant